molecular formula C10H17N B094253 2-Methyl-3-amylpyrrole CAS No. 18320-91-7

2-Methyl-3-amylpyrrole

Cat. No. B094253
CAS RN: 18320-91-7
M. Wt: 151.25 g/mol
InChI Key: PEWCJTLDYTZPGN-UHFFFAOYSA-N
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Description

“2-Methyl-3-amylpyrrole” is a chemical compound with the molecular formula C10H17N . It is also known by other names such as “2-Methyl-3-pentyl-1H-pyrrole” and "2-Methyl-3-pentylpyrrole" . This compound is involved in the biosynthesis of prodigiosin, a red-antibiotic, in Serratia .


Synthesis Analysis

The synthesis of 2-Methyl-3-amylpyrrole is part of the biosynthetic pathway for prodigiosin . It is produced through a bifurcated pathway with the independent synthesis of monopyrrole 2-methyl-3-amylpyrrole (MAP) and bipyrrole 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) before a final condensation step . The enzyme PigE was originally described as a transaminase but it also catalyses the reduction of the thioester intermediate to its aldehyde substrate .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-amylpyrrole consists of 10 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . The average mass of this compound is 151.249 Da and the monoisotopic mass is 151.136093 Da .


Chemical Reactions Analysis

In the biosynthesis of prodigiosin, 2-Methyl-3-amylpyrrole is synthesized from a dihydropyrrole . The exact dihydropyrrole intermediate has been identified as 5-methyl-4-pentyl-3,4-dihydro-2H-pyrrole, resulting from the transamination of the aldehyde of 3-acetyloctanal .

Scientific Research Applications

  • MAP is a precursor of prodigiosin, a tripyrrole pigment antibiotic produced by Serratia marcescens. It was isolated from mutant WF cultures of S. marcescens and used to form authentic prodigiosin in other mutants (Deol et al., 1972).

  • MAP, along with bipyrrole precursors, was separated and detected using high-performance liquid chromatography (HPLC) and syntrophic pigment synthesis, highlighting its importance in prodigiosin biosynthesis (Feng, Qian, & Tsang, 1982).

  • In the study of flavin-dependent dihydropyrrole oxidases involved in antibiotic prodigiosin biosynthesis, MAP was identified as a key intermediate formed from a dihydropyrrole. This research provides insights into the biosynthetic pathway of prodigiosin and its analogs (Couturier et al., 2019).

  • Enzymes PigC and HapC were studied for their role in catalyzing the condensation of MAP with other precursors to produce prodigiosin. These enzymes are of interest for the biocatalytic production of anticancer agents (Chawrai et al., 2012).

Future Directions

Future research directions could involve the exploration and exploitation of the biosynthesis of prodigiosin, which involves 2-Methyl-3-amylpyrrole, using various biotechnological approaches . This could potentially lead to the development of new medicines . Furthermore, the adoption of a synthetic biology approach for safe and cost-effective production of prodigiosin in a more industrially compliant surrogate host is a promising prospect .

properties

IUPAC Name

2-methyl-3-pentyl-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c1-3-4-5-6-10-7-8-11-9(10)2/h7-8,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWCJTLDYTZPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171399
Record name 2-Methyl-3-amylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-amylpyrrole

CAS RN

18320-91-7
Record name 2-Methyl-3-amylpyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018320917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-3-amylpyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
H Rapoport, KG Holden - Journal of the American Chemical …, 1962 - ACS Publications
… it with 2-methyl-3-amylpyrrole in order to arrive at what seemed to be the structure of prodigiosin, I. Wrede and Rothhass5d had synthesized 2-methyl-3-amylpyrrole for comparison with …
Number of citations: 260 pubs.acs.org
M Couturier, HD Bhalara, SR Chawrai… - …, 2020 - Wiley Online Library
… It is often achieved through the condensation of an analogue of monopyrrole 2-methyl-3-amylpyrrole (MAP) 3 and the bipyrrole 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) 4. …
BS Deol, JR Alden, JL Still, J Winkler… - Biochemical and …, 1972 - Elsevier
2-Methyl-3-amylpyrrole (MAP) which is a precursor of prodigiosin, has been isolated for the first time from mutant WF cultures and characterized by tlc, glc, mass spectrometry and nmr …
Number of citations: 10 www.sciencedirect.com
WR Hearn, MK Elson, RH Williams… - Journal of Organic …, 1970 - ACS Publications
… Prodigiosin is thus 2-methyl-3-amyl-6-methoxyprodigiosene, a name that retains the numbering of one of the biological precursors, 2-methyl-3-amylpyrrole.6a The overall numbering …
Number of citations: 75 pubs.acs.org
MJ Ding, RP Williams - Journal of Clinical Microbiology, 1983 - Am Soc Microbiol
… If strains of class 3 were furnished with MBC plus 2-methyl-3-amylpyrrole (MAP), the other … No colors are formed when the white strains are exposed to 2-methyl-3-amylpyrrole (MAP), …
Number of citations: 46 journals.asm.org
DJ Friedland - 1968 - search.proquest.com
… Control experiments, as well as a careful study of the pyrolysis under various conditions, showed that all pyrroles but 2-methyl-3-amylpyrrole were artifacts of the pyrolysis. Mass …
Number of citations: 1 search.proquest.com
SR Chawrai, NR Williamson, T Mahendiran… - Chemical …, 2012 - pubs.rsc.org
PigC and HapC catalyse the condensation of 4-methoxy-2,2′-bipyrrole-5-carbaldehyde (MBC) with 2-methyl-3-amylpyrrole (MAP) to give the bright red tripyrrolic prodigiosin, which …
Number of citations: 45 pubs.rsc.org
MC Goldschmidt, RP Williams - Journal of bacteriology, 1968 - Am Soc Microbiol
… This mutant is blocked in the formation of 2methyl-3-amylpyrrole (MAP), the monopyrrole … (MBC), with a volatile monopyrrole, 2-methyl-3-amylpyrrole (MAP), to form a linear tripyrrole (9,…
Number of citations: 73 journals.asm.org
NT Duong - Academia Journal of Biology, 2021 - ajb.vast.vn
… activities, can be produced in Serratia marcescens bacteria through the condensation reaction of 4-methoxy-2, 2’bipyrrole-5-carboxyaldehyde (MBC) and 2-methyl-3-amylpyrrole (MAP). …
Number of citations: 0 ajb.vast.vn
DM Shrimpton, GS Marks, L Bogorad - Biochimica et biophysica acta, 1963 - Elsevier
… synthesized 2-methyl-3-amylpyrrole; the latter constitutes ring III of prodigiosin. The finding reported here that radioactivity from [2-14Ciproline enters the 2-methyl-3-amylpyrrole moiety …
Number of citations: 24 www.sciencedirect.com

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